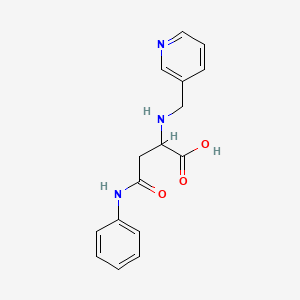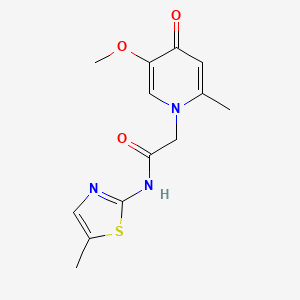![molecular formula C19H23FN2O3S B12168363 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B12168363.png)
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(4-フルオロフェニル)スルホニル]-4,5-ジメチル-1-(プロプ-2-エン-1-イル)-1H-ピロール-2-イル}-2-メチルプロパンアミドは、複雑な分子構造を持つ合成有機化合物です。この化合物は、フルオロフェニル基、スルホニル基、ピロール環の存在によって特徴付けられ、有機化学の分野においてユニークな存在となっています。
準備方法
合成経路と反応条件
N-{3-[(4-フルオロフェニル)スルホニル]-4,5-ジメチル-1-(プロプ-2-エン-1-イル)-1H-ピロール-2-イル}-2-メチルプロパンアミドの合成は、通常、多段階の有機反応を伴います。一般的なアプローチの1つは、ピロール環の調製から始まり、続いてフルオロフェニル基とスルホニル基を導入することです。最後のステップでは、2-メチルプロパンアミドとのアミド結合が形成されます。反応条件には、多くの場合、高い収率と純度を確保するために、触媒、溶媒、および制御された温度の使用が含まれます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フロー化学や自動合成などの技術を使用して、効率とスケーラビリティを向上させることができます。クロマトグラフィーや分光法など、品質管理対策は、最終製品の一貫性と純度を確保するために不可欠です。
化学反応の分析
反応の種類
N-{3-[(4-フルオロフェニル)スルホニル]-4,5-ジメチル-1-(プロプ-2-エン-1-イル)-1H-ピロール-2-イル}-2-メチルプロパンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化される可能性があります。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、反応性と特性を変化させる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまな求核剤などがあります。反応条件は、通常、目的の変換を実現するために、特定の溶媒、温度、および触媒を含みます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、置換反応はさまざまな官能基を導入して、さまざまな誘導体の配列を生成することができます。
科学研究への応用
N-{3-[(4-フルオロフェニル)スルホニル]-4,5-ジメチル-1-(プロプ-2-エン-1-イル)-1H-ピロール-2-イル}-2-メチルプロパンアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物のユニークな構造により、生体分子と相互作用することができ、創薬および開発の候補となっています。
医学: 潜在的な治療用途には、抗炎症剤または抗がん剤としての使用が含まれますが、これらの特性を確認するには、さらなる研究が必要です。
産業: ポリマーやコーティングなど、特定の特性を持つ先進材料の開発に使用できます。
科学的研究の応用
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm these properties.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
作用機序
N-{3-[(4-フルオロフェニル)スルホニル]-4,5-ジメチル-1-(プロプ-2-エン-1-イル)-1H-ピロール-2-イル}-2-メチルプロパンアミドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。フルオロフェニル基とスルホニル基は、これらの標的に結合し、その活性を阻害または調節する上で重要な役割を果たします。関与する正確な経路と分子標的は、特定の用途と使用のコンテキストによって異なります。
類似化合物との比較
類似化合物
- N-{3-[(4-クロロフェニル)スルホニル]-4,5-ジメチル-1-(プロプ-2-エン-1-イル)-1H-ピロール-2-イル}-2-メチルプロパンアミド
- N-{3-[(4-ブロモフェニル)スルホニル]-4,5-ジメチル-1-(プロプ-2-エン-1-イル)-1H-ピロール-2-イル}-2-メチルプロパンアミド
ユニークさ
N-{3-[(4-フルオロフェニル)スルホニル]-4,5-ジメチル-1-(プロプ-2-エン-1-イル)-1H-ピロール-2-イル}-2-メチルプロパンアミドは、類似化合物と比較して、フェニル環にフッ素原子が存在することで際立っています。このフッ素原子は、化合物の反応性、結合親和性、および全体的な特性に大きな影響を与える可能性があり、さまざまな用途にとってユニークで価値のある化合物となっています。
特性
分子式 |
C19H23FN2O3S |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C19H23FN2O3S/c1-6-11-22-14(5)13(4)17(18(22)21-19(23)12(2)3)26(24,25)16-9-7-15(20)8-10-16/h6-10,12H,1,11H2,2-5H3,(H,21,23) |
InChIキー |
AJJQZRWQOVZCEB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C(C)C)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B12168286.png)
![Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12168307.png)
![5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12168311.png)
![2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl-](/img/structure/B12168314.png)
![N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12168322.png)
![Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B12168330.png)

![4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B12168342.png)
![4-chloro-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12168347.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B12168350.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12168359.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide](/img/structure/B12168360.png)
![1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B12168366.png)
